molecular formula C8H4BrF5O B1410859 2-Bromo-4-(difluoromethoxy)benzotrifluoride CAS No. 1805502-40-2

2-Bromo-4-(difluoromethoxy)benzotrifluoride

Cat. No. B1410859
CAS RN: 1805502-40-2
M. Wt: 291.01 g/mol
InChI Key: AAWDQMWCKGEQPU-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethoxy)benzotrifluoride is a chemical compound with the molecular formula C8H4BrF5O . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-(difluoromethoxy)benzotrifluoride consists of a benzene ring with bromo, difluoromethoxy, and trifluoromethyl substituents . The InChI code for this compound is 1S/C8H4BrF2NO/c9-7-3-6 (13-8 (10)11)2-1-5 (7)4-12/h1-3,8H .


Physical And Chemical Properties Analysis

2-Bromo-4-(difluoromethoxy)benzotrifluoride is a solid at room temperature . It has a molecular weight of 291.01 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the searched resources.

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-4-(difluoromethoxy)-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O/c9-6-3-4(15-7(10)11)1-2-5(6)8(12,13)14/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWDQMWCKGEQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(difluoromethoxy)benzotrifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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